molecular formula C14H14N2O3 B14141399 2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide

2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide

Cat. No.: B14141399
M. Wt: 258.27 g/mol
InChI Key: OYUIHRPPJIPMRO-OQLLNIDSSA-N
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Description

2-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-2-phenylacetohydrazide and 5-methylfurfural. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted hydrazone derivatives.

Scientific Research Applications

2-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. It can also bind to proteins, inhibiting their activity and inducing apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of the furan ring and the phenylacetohydrazide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C14H14N2O3/c1-10-7-8-12(19-10)9-15-16-14(18)13(17)11-5-3-2-4-6-11/h2-9,13,17H,1H3,(H,16,18)/b15-9+

InChI Key

OYUIHRPPJIPMRO-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C(C2=CC=CC=C2)O

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C(C2=CC=CC=C2)O

solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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